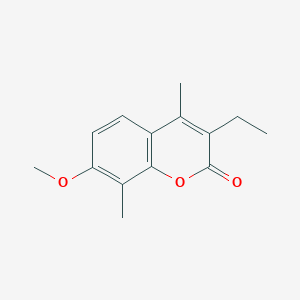
3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives, such as "3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one," often involves multicomponent reactions or regioselective Wittig reactions. For instance, chromene compounds have been synthesized through one-pot domino Friedel-Crafts acylation/annulation processes from internal alkynes and 2-methoxybenzoyl chlorides, showcasing regioselective synthesis methods (Bam & Chalifoux, 2018).
Molecular Structure Analysis
Crystal structure analysis of related chromene derivatives reveals the presence of pi-pi stacking interactions and specific conformations. For example, some chromene compounds crystallize in monoclinic systems, with detailed crystallographic parameters providing insights into molecular orientations and intermolecular interactions (Manolov et al., 2012).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including esterification, acylation, and cyclization, leading to the formation of diverse functional groups and structural motifs. The reaction conditions, such as the use of ultrasonic irradiation, can significantly influence the yield and properties of the synthesized compounds (Wang Huiyana, 2013).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystal structure, are closely tied to their molecular structure. Analyzing the crystallography of these compounds provides valuable information on their stability, packing, and potential applications in materials science (Inglebert et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, photostability, and electrochemical characteristics, of chromene derivatives can be tailored through functionalization. Studies have shown that substitutions at specific positions on the chromene core can significantly affect these properties, offering pathways to design compounds with desired functionalities (Maggiani et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has explored various derivatives of 2H-chromen-2-one for their potential biological activities. For instance, compounds related to 3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one have been synthesized to investigate their anti-juvenile hormone activity, demonstrating significant biological effects in silkworm larvae, Bombyx mori (Furuta et al., 2010). Furthermore, novel synthesis approaches using poly (ethylene glycol) grafted catalysts have been developed for the efficient production of 3,4-dihydropyrano[3,2-c]chromene derivatives, showcasing the versatility and application potential in water, highlighting environmental friendliness and substrate flexibility (Wang et al., 2015).
Chemical Reactions and Derivative Synthesis
Studies have also focused on the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines to produce novel cyclic phosphonic analogues, illustrating the compound's reactivity and potential for creating diverse chemical structures (Elż & Slawomir, 1999).
Antimicrobial and Antioxidative Properties
Some derivatives have been synthesized and evaluated for their antimicrobial activity, with certain compounds showing significant antibacterial and antifungal effects. This highlights the potential therapeutic applications of 3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one derivatives in treating microbial infections (Banoji et al., 2022). Additionally, compounds with highly oxygenated carbon skeletons derived from similar structures have demonstrated promising antioxidative activities and potential anti-inflammatory properties by inhibiting pro-inflammatory enzymes (Makkar & Chakraborty, 2018).
Propiedades
IUPAC Name |
3-ethyl-7-methoxy-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-5-10-8(2)11-6-7-12(16-4)9(3)13(11)17-14(10)15/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKASKHWGVOLPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350648 |
Source


|
| Record name | 3-ethyl-7-methoxy-4,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one | |
CAS RN |
6095-94-9 |
Source


|
| Record name | 3-ethyl-7-methoxy-4,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)
![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)


![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)
![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)
![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)
![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)